molecular formula C17H36NO7P B1663962 Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)- CAS No. 120578-22-5

Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)-

Cat. No. B1663962
M. Wt: 397.4 g/mol
InChI Key: IZDRGPDUDLWAGR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dodecanoyl-sn-glycerophosphoethanolamine is a bioactive cehmical.

Scientific Research Applications

1. Biocatalysis and Whole Cell Biocatalysts

Dodecanoic acid derivatives have been utilized in biocatalysis, particularly in the production of ω-hydroxy dodecanoic acid from dodecanoic acid. A study by Scheps et al. (2013) demonstrated the use of a bacterial P450 monooxygenase-based whole cell biocatalyst for this purpose. The research highlighted the efficient electron coupling in a chimeric protein and its functional application in hydroxylating dodecanoic acid with high regioselectivity.

2. Pheromone Synthesis

Dodecanoic acid derivatives have also been linked to the biosynthesis of pheromones. In a study conducted by Kolattukudy and Rogers (1987), diesters of 3-hydroxy C8, C10, and C12 acids, which are female mallard duck pheromones, were synthesized using cell-free preparations from the uropygial gland. This study identified the specific enzymatic processes for the conversion of dodecanoic acid to 3-hydroxydodecanoic acid.

3. Synthesis of Compounds

Research by Sharma, Sankaranarayanan, and Chattopadhyay (1996) illustrates the synthesis of (R)-Patulolide A from 10-undecenoic acid, involving dodecanoic acid derivatives. This process included steps like hydrolysis, oxidation, and depyranylation to derive the hydroxy ester, further leading to the synthesis of the compound with high enantiomeric excess.

4. Surfactant Synthesis

Dodecanoic acid derivatives play a role in the synthesis of surfactants. Xu Qun (2008) investigated the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants with ester bonds, prepared from dodecanoic acid. The study focused on reaction conditions and surface activity of the surfactants.

properties

CAS RN

120578-22-5

Product Name

Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)-

Molecular Formula

C17H36NO7P

Molecular Weight

397.4 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate

InChI

InChI=1S/C17H36NO7P/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18/h16,19H,2-15,18H2,1H3,(H,21,22)/t16-/m1/s1

InChI Key

IZDRGPDUDLWAGR-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Appearance

Solid powder

Other CAS RN

120578-22-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-dodecanoyl-sn-glycerophosphoethanolamine
C12-LPE
lysolauroylphosphatidylethanolamine
lysoLPE
monolauroylphosphatidylethanolamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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